Indium(3+) tetrafluoroborate(1-)

Overview

Description

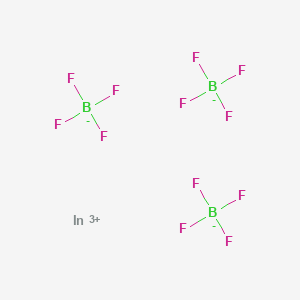

Indium(3+) tetrafluoroborate(1-) is a compound with the molecular formula B3F12In . It is a rare earth metal that belongs to the third-row transition series of the periodic table. It has gained interest in recent years due to its unique physical and chemical properties.

Synthesis Analysis

The preparation method of indium fluoroborate solution involves using a diaphragm electrolysis method .

Molecular Structure Analysis

The molecular structure of Indium(3+) tetrafluoroborate(1-) is represented by the formula B3F12In . The molar mass of the compound is 375.2318384 .

Chemical Reactions Analysis

Indium(3+) tetrafluoroborate(1-) is used for surface treatment such as electroplating, reagents, etc . More detailed information about its chemical reactions could not be found in the available resources.

Physical And Chemical Properties Analysis

Indium(3+) tetrafluoroborate(1-) has a molar mass of 375.2318384 . Indium is a silvery white ductile metal, so it has good surface wear resistance .

Scientific Research Applications

Highly Sensitive Detection

Indium compounds, including Indium(3+) tetrafluoroborate(1-), have been utilized in the development of highly sensitive detection methods for indium ions in aqueous solutions. A study demonstrated the synthesis of a fluorescent probe based on phosphoserine for ratiometric detection of In(III), showing high sensitivity and selectivity over other metals, suitable for environmental monitoring and analytical chemistry (Mehta et al., 2018).

Indium Recovery and Environmental Safety

Research into the sorption of Indium(III) ions onto carbon nanotubes has highlighted a method for recovering indium from industrial process wastes, contributing to environmental safety. This study found that multiwalled carbon nanotubes exhibit high adsorption capacity for In(III), offering a promising technology for indium recovery from various wastes (Alguacil et al., 2016).

Mesoporous Silica Synthesis

Tetrafluoroborate salts, including Indium(3+) tetrafluoroborate(1-), have been shown to act as site-selective promoters in the sol-gel synthesis of mesoporous silica. This process allows for the creation of silica with high thermal and hydrothermal stability, important for applications in catalysis and materials science (Okabe et al., 2004).

Electrochemistry and Ionic Liquids

Indium(3+) tetrafluoroborate(1-) has been studied in the context of electrochemistry, particularly in the electrochemical behavior of indium species in ionic liquids. This research is fundamental for developing novel electroplating and battery technologies, as well as understanding the complexation and solvation behavior of indium in non-aqueous media (Yang & Sun, 2004).

Novel Lubricants

Alkylimidazolium tetrafluoroborates, potentially inclusive of indium-based compounds, have been identified as promising versatile lubricants for various material contacts. These substances exhibit excellent friction reduction, antiwear performance, and high load-carrying capacity, highlighting the role of indium compounds in advancing lubrication technologies (Ye et al., 2001).

Safety And Hazards

properties

IUPAC Name |

indium(3+);tritetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BF4.In/c3*2-1(3,4)5;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBULYIJOMTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3F12In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885400 | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(3+) tetrafluoroborate(1-) | |

CAS RN |

27765-48-6 | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027765486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, indium(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(3+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.